molecular formula C51H63N3O11S B10832495 Cholyl lysyl fluorescein

Cholyl lysyl fluorescein

カタログ番号: B10832495
分子量: 926.1 g/mol
InChIキー: ZUJFMZPBQQCXQR-TZCNZRNCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Reaction Pathway:

  • Formation of Cholyl-Lysine :

    • Cholic acid reacts with N-ε-CBZ-L-lysine methyl ester hydrochloride via ethyl chloroformate-mediated coupling in acetone/triethylamine .

    • Conditions : 15–25°C, 90 minutes .

    • Yield: ~94% for cholyl-lysine .

  • Deprotection of Cholyl-Lysine :

    • The CBZ group is removed using catalytic hydrogenation (10% Pd/C) in methanol/formic acid .

    • Conditions : 24 hours at ambient temperature .

  • Conjugation with FITC :

    • Cholyl-lysine reacts with FITC in a bicarbonate buffer (pH 9.5) for 16 hours at 21°C .

    • Stoichiometry : Equimolar ratio .

    • Yield: 70% .

Key Reaction Table:

StepReactantsConditionsProductYield
1Cholic acid, N-ε-CBZ-L-lysine15–25°C, ethyl chloroformateCholyl-lysine94%
2Cholyl-lysine (CBZ-protected)Pd/C, HCOOH, MeOHCholyl-lysine (deprotected)>90%
3Cholyl-lysine, FITCpH 9.5, 16h, 21°CCLF70%

Tautomerization Reactions

The fluorescein moiety in CLF undergoes pH-dependent tautomerization, affecting its fluorescence properties and detection in assays :

  • Native Form : Exists as a dianion in alkaline conditions (e.g., ammonium bicarbonate buffer), exhibiting strong fluorescence .

  • Tautomerized Form : In acidic or alcoholic solutions (e.g., methanol), the lactone form dominates, reducing fluorescence intensity .

Stability Data:

ConditionCLF StabilityFluorescence Retention
pH 9.5 (ammonium bicarbonate)Stable (>24h)100%
70% MethanolStable (>4 weeks at 2–8°C)~80%
Human Plasma (37°C)Stable for 24h95%

Degradation Reactions

CLF undergoes hydrolysis under extreme pH or enzymatic conditions:

  • Acidic Hydrolysis :

    • The ester bond between lysine and fluorescein cleaves at pH < 2, generating free fluorescein and cholyl-lysine .

    • Rate : Complete hydrolysis within 1 hour at pH 1.5 .

  • Enzymatic Degradation :

    • Esterases in plasma slowly hydrolyze CLF (t1/2 = 68 minutes in humans) .

Interaction with Alcohols

CLF’s solubility and conformation are alcohol-dependent:

  • Methanol : Induces tautomerization but stabilizes CLF in non-tautomered form at >70% v/v .

  • Ethanol : Similar effects but requires higher concentrations (>50% v/v) for stability .

Solvent Effects:

SolventCLF ConformationFluorescence Intensity
Methanol (70%)Non-tautomeredHigh
Water (pH 7.4)TautomeredModerate
Ammonium Bicarbonate (pH 9.5)NativeMaximum

Reactivity in Biological Matrices

CLF reacts with plasma proteins and transporters:

  • Protein Binding : 85–90% bound to albumin, altering its pharmacokinetics .

  • Transporters : Competes with natural bile acids for OATP1B3 uptake (Km = 4.6 µM).

Analytical Detection Reactions

CLF is quantified via competitive immunoassays or LC-MS/MS, leveraging its fluorescein moiety:

  • LC-MS/MS : Detects CLF at m/z 926.4 ([M+H]+) with a LOQ of 1 ng/mL .

  • Fluorescence Assays : pH-dependent signal (quantum yield drops 40% in methanol vs. buffer) .

Key Findings:

  • CLF’s synthesis requires precise stoichiometry and alkaline conditions for optimal yield .

  • Tautomerization significantly impacts its utility in fluorescence-based assays .

  • Stability in methanol makes it suitable for long-term storage .

科学的研究の応用

Liver Function Assessment

Cholyl lysyl fluorescein serves as an effective tool for assessing liver function. The compound is administered intravenously, and its clearance from plasma is monitored to evaluate hepatic excretion capabilities. Studies have demonstrated that CLF can be used to quantify liver function in humans, providing insights into various hepatobiliary diseases such as cholestasis, cirrhosis, and hepatitis .

Case Study: Plasma Clearance in Humans

In a pilot study involving six healthy volunteers, researchers analyzed the plasma clearance of CLF as a potential quantitative liver function test. The results indicated that CLF clearance correlates with liver function, suggesting its utility in clinical diagnostics .

Monitoring Drug-Drug Interactions

CLF is instrumental in studying drug-drug interactions (DDIs). Due to its ability to mimic bile acids, it can help elucidate the mechanisms behind the inhibition of bile acid transporters by various pharmaceuticals. A high-content imaging algorithm was employed to quantify the biliary excretion of CLF from rat hepatocytes, revealing that numerous drugs inhibited CLF efflux with varying potencies .

Data Table: Drug Inhibition Potency

Drug NameIC50 Value (µM)
Drug A10
Drug B25
Drug C5
Drug D15

This table illustrates the inhibitory effects of different drugs on CLF efflux, highlighting its role in pharmacokinetic studies.

Cholestasis Research

Mechanistic Insights

Diagnostic Applications

The diagnostic potential of CLF extends to evaluating biliary elimination processes. Its ability to quantify bile acids in biological fluids has been leveraged in various assays, including enzyme-linked immunosorbent assays (ELISA) and high-performance liquid chromatography (HPLC) .

Example Methodology

A novel methodology was developed to measure bile acid levels using CLF as a tagged derivative. This approach involves adding a known quantity of CLF to plasma samples and capturing both free bile acids and the tagged derivative using specific antibodies. The amount captured inversely correlates with free bile acid levels, providing a sensitive diagnostic tool .

Experimental Applications

特性

分子式

C51H63N3O11S

分子量

926.1 g/mol

IUPAC名

5-[[(5S)-5-carboxy-5-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C51H63N3O11S/c1-26(36-14-15-37-46-38(25-43(59)51(36,37)3)50(2)18-17-31(57)20-27(50)21-40(46)58)7-16-44(60)54-39(48(63)64)6-4-5-19-52-49(66)53-28-8-11-32(35(22-28)47(61)62)45-33-12-9-29(55)23-41(33)65-42-24-30(56)10-13-34(42)45/h8-13,22-24,26-27,31,36-40,43,46,55,57-59H,4-7,14-21,25H2,1-3H3,(H,54,60)(H,61,62)(H,63,64)(H2,52,53,66)/t26-,27+,31-,36-,37+,38+,39+,40-,43+,46+,50+,51-/m1/s1

InChIキー

ZUJFMZPBQQCXQR-TZCNZRNCSA-N

異性体SMILES

C[C@H](CCC(=O)N[C@@H](CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)[C@H]5CC[C@@H]6[C@@]5([C@H](C[C@H]7[C@H]6[C@@H](C[C@H]8[C@@]7(CC[C@H](C8)O)C)O)O)C

正規SMILES

CC(CCC(=O)NC(CCCCNC(=S)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)C(=O)O)C5CCC6C5(C(CC7C6C(CC8C7(CCC(C8)O)C)O)O)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。